2'-deoxy-N-(naphthalen-1-ylmethyl)guanosine 5'-(dihydrogen phosphate)
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Overview
Description
2’-deoxy-N-(naphthalen-1-ylmethyl)guanosine 5’-(dihydrogen phosphate) is a synthetic nucleoside analog that belongs to the class of purine 2’-deoxyribonucleoside monophosphates . This compound is characterized by the presence of a naphthalen-1-ylmethyl group attached to the guanosine moiety, which is further linked to a dihydrogen phosphate group at the 5’ position . It is primarily used in experimental and research settings due to its unique structural properties and potential biological activities .
Preparation Methods
The synthesis of 2’-deoxy-N-(naphthalen-1-ylmethyl)guanosine 5’-(dihydrogen phosphate) involves several steps:
Chemical Reactions Analysis
2’-deoxy-N-(naphthalen-1-ylmethyl)guanosine 5’-(dihydrogen phosphate) undergoes various chemical reactions:
Scientific Research Applications
2’-deoxy-N-(naphthalen-1-ylmethyl)guanosine 5’-(dihydrogen phosphate) has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
2’-deoxy-N-(naphthalen-1-ylmethyl)guanosine 5’-(dihydrogen phosphate) can be compared with other nucleoside analogs such as:
2’-deoxyguanosine: Lacks the naphthalen-1-ylmethyl group and has different biological activities.
2’-deoxy-N-(phenylmethyl)guanosine 5’-(dihydrogen phosphate): Contains a phenylmethyl group instead of a naphthalen-1-ylmethyl group, leading to variations in chemical reactivity and biological effects.
2’-deoxy-N-(benzyl)guanosine 5’-(dihydrogen phosphate): Similar structure but with a benzyl group, resulting in distinct properties and applications.
Properties
Molecular Formula |
C21H22N5O7P |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[2-(naphthalen-1-ylmethylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C21H22N5O7P/c27-15-8-17(33-16(15)10-32-34(29,30)31)26-11-23-18-19(26)24-21(25-20(18)28)22-9-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,11,15-17,27H,8-10H2,(H2,29,30,31)(H2,22,24,25,28)/t15-,16+,17+/m0/s1 |
InChI Key |
COMPKRGNHXOXMN-GVDBMIGSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCC4=CC=CC5=CC=CC=C54)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCC4=CC=CC5=CC=CC=C54)COP(=O)(O)O)O |
Origin of Product |
United States |
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